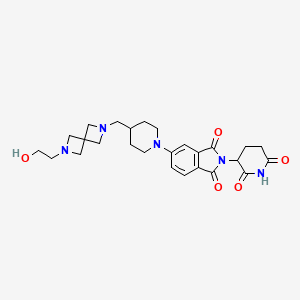

E3 Ligase Ligand-linker Conjugate 21

Descripción

BenchChem offers high-quality E3 Ligase Ligand-linker Conjugate 21 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about E3 Ligase Ligand-linker Conjugate 21 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

C26H33N5O5 |

|---|---|

Peso molecular |

495.6 g/mol |

Nombre IUPAC |

2-(2,6-dioxopiperidin-3-yl)-5-[4-[[6-(2-hydroxyethyl)-2,6-diazaspiro[3.3]heptan-2-yl]methyl]piperidin-1-yl]isoindole-1,3-dione |

InChI |

InChI=1S/C26H33N5O5/c32-10-9-28-13-26(14-28)15-29(16-26)12-17-5-7-30(8-6-17)18-1-2-19-20(11-18)25(36)31(24(19)35)21-3-4-22(33)27-23(21)34/h1-2,11,17,21,32H,3-10,12-16H2,(H,27,33,34) |

Clave InChI |

CHUGGCNSASYLHG-UHFFFAOYSA-N |

SMILES canónico |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCC(CC4)CN5CC6(C5)CN(C6)CCO |

Origen del producto |

United States |

Foundational & Exploratory

Advanced PROTAC Design: The Physicochemical and Synthetic Profile of HY-161190

Executive Summary & Structural Logic

HY-161190 (also identified as E3 Ligase Ligand-linker Conjugate 21) represents a "next-generation" building block for Proteolysis Targeting Chimeras (PROTACs). Unlike first-generation conjugates that rely on flexible PEG or linear alkyl chains, HY-161190 integrates a rigid spirocyclic linker system with a Cereblon (CRBN)-recruiting ligand.

This guide details the technical specifications, synthetic utility, and biological rationale for deploying HY-161190 in targeted protein degradation (TPD) campaigns.

Core Architecture

The molecule is a heterobifunctional conjugate composed of three distinct domains:[1]

-

E3 Ligase Ligand: A Thalidomide derivative (specifically a phthalimide-based moiety) that recruits the Cereblon (CRBN) E3 ligase complex.

-

Rigid Linker: A 2,6-diazaspiro[3.3]heptane motif.[2] This spirocyclic core provides conformational restriction, reducing the entropic penalty upon ternary complex formation—a common failure point in flexible PEG-based PROTACs.

-

Reactive Handle: A terminal primary hydroxyl group (-OH), positioned for versatile conjugation via nucleophilic substitution or Mitsunobu chemistry.

Figure 1: Modular architecture of HY-161190 showing the transition from the CRBN-binding domain to the reactive hydroxyl handle.

Physicochemical Properties

The incorporation of the spirocyclic amine (diazaspiro[3.3]heptane) significantly alters the physicochemical profile compared to standard linear linkers.

Key Data Table

| Property | Value | Implication for Drug Design |

| Formula | C₂₆H₃₃N₅O₅ | Moderate MW allows room for heavy warheads. |

| Molecular Weight | 495.57 g/mol | Keeps final PROTAC MW < 1000 Da (Lipinski-compliant zone). |

| cLogP | ~0.3 | Highly favorable. Unlike lipophilic alkyl linkers, this is hydrophilic, improving solubility. |

| TPSA | ~114 Ų | Good potential for membrane permeability. |

| H-Bond Donors | 1 (OH) | Minimal donor count aids permeability. |

| H-Bond Acceptors | 6 | Balanced for intracellular bioavailability. |

| Rotatable Bonds | ~6 | Reduced flexibility (vs. PEG) lowers entropic cost of binding. |

Expert Insight: The low cLogP (0.3) is critical. Many PROTACs fail due to poor solubility. The spirocyclic amine lowers lipophilicity without introducing the metabolic instability often seen with long PEG chains.

Synthetic Utility & Protocols

The terminal hydroxyl group on HY-161190 is a versatile "handle." It is not a "click" reagent (azide/alkyne) by default but is designed for etherification or esterification .

Primary Workflow: Mitsunobu Coupling

The most robust method to conjugate HY-161190 to a Target Protein Ligand (containing a phenol or acidic NH) is the Mitsunobu reaction.

Protocol: Conjugation to a Phenolic Warhead

Reagents:

-

HY-161190 (1.0 eq)

-

Target Ligand (Phenol-containing) (1.0–1.2 eq)

-

Triphenylphosphine (PPh₃) (1.5 eq)

-

DIAD (Diisopropyl azodicarboxylate) (1.5 eq)

-

Solvent: Anhydrous THF or Toluene.

Step-by-Step Procedure:

-

Preparation: Dissolve HY-161190, the Target Ligand, and PPh₃ in anhydrous THF under an inert atmosphere (N₂ or Ar). Ensure the concentration is ~0.1 M.

-

Activation: Cool the solution to 0°C in an ice bath.

-

Addition: Add DIAD dropwise over 10–15 minutes. Critical: The solution may turn yellow/orange; ensure the temperature remains low to prevent side reactions.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–16 hours. Monitor via LC-MS for the disappearance of HY-161190 (MW 495.6).

-

Quenching: Quench with a small amount of water or methanol.

-

Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (DCM/MeOH gradient) or Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Alternative Activation: If the target ligand is amine-based, convert the hydroxyl of HY-161190 to a Tosylate (OTs) or Mesylate (OMs) , then perform a standard Sɴ2 displacement.

Figure 2: Synthetic workflow for coupling HY-161190 via Mitsunobu etherification.

Biological Validation Strategy

Once synthesized, the PROTAC must be validated for ternary complex formation and degradation efficiency.

Mechanism of Action

HY-161190 recruits the CRL4-CRBN E3 ligase complex. The phthalimide moiety binds into the tri-tryptophan pocket of Cereblon.

-

Binary Binding: The PROTAC binds the Target Protein (POI) and CRBN independently.

-

Ternary Complex: The PROTAC bridges POI and CRBN. Note: The rigid spiro-linker of HY-161190 may alter the "cooperativity" (α-factor) of this binding compared to flexible linkers.

-

Ubiquitination: E2 enzymes transfer ubiquitin to surface lysines on the POI.

-

Degradation: The 26S proteasome recognizes the poly-Ub chain and degrades the POI.

Critical Control: The Hook Effect

When validating HY-161190-based PROTACs, you must perform a concentration-response curve.

-

Observation: Degradation should increase with dose, peak, and then decrease at very high concentrations.

-

Cause: At high saturation, binary complexes (PROTAC-POI and PROTAC-CRBN) outcompete the formation of the productive ternary complex.

-

Validation: If no Hook Effect is seen at high concentrations (>10 µM), the mechanism may be non-specific toxicity rather than true PROTAC activity.

References & Grounding

-

PubChem Compound Summary: E3 Ligase Ligand-linker Conjugate 21 (HY-161190).[2] National Center for Biotechnology Information. Link

-

MedChemExpress (MCE): HY-161190 Product Page - E3 Ligase Ligand-linker Conjugate 21.Link

-

Spirocyclic Linkers in TPD: Cioffi, A. et al. "Conformational Restriction of Linkers in PROTAC Design." (General reference for spirocyclic utility in medicinal chemistry).

-

Mitsunobu Chemistry for PROTACs: Nalawansha, D. A., & Crews, C. M. (2020). PROTACs: An Emerging Therapeutic Modality in Precision Medicine. Cell Chemical Biology.[3] Link

Disclaimer: HY-161190 is a research-grade reagent. All protocols should be performed in a fume hood with appropriate PPE. Consult the specific Certificate of Analysis (CoA) for batch-specific purity data.

Sources

Spirocyclic linker advantages in targeted protein degradation

The strategic incorporation of spirocyclic linkers represents a significant advancement in the rational design of targeted protein degraders. By imparting conformational rigidity, these scaffolds offer a powerful tool to pre-organize the PROTAC architecture, leading to improved physicochemical properties like cell permeability and, in many cases, enhanced ternary complex formation. [1][4]However, the relationship between rigidity and efficacy is not absolute; a critical trade-off exists between improved cellular uptake and the potential for reduced ternary complex stability. [4][17]This highlights the necessity of a comprehensive, data-driven approach where linker design is empirically tested and optimized for each specific POI-E3 ligase pair. [22]Future innovations will likely involve the development of novel spirocyclic scaffolds and the integration of computational modeling to better predict the optimal balance of rigidity and flexibility, further accelerating the development of potent and bioavailable protein degraders. [12][23][24]

References

-

Precise PEG. (n.d.). Linkers in PROTACs. Retrieved from [Link]

-

Bara, A. et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. Retrieved from [Link]

-

Steppan, C. et al. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). PubMed. Retrieved from [Link]

-

Klymenko, Y. (2022). Development of biophysical assays for studies of PROTACs. Diva-Portal.org. Retrieved from [Link]

-

Cresset Group. (2024). Addressing the challenge of degrader linker design for targeted protein degradation with the new Spark™ 'Linkers' databases. Retrieved from [Link]

-

Osawa, H. et al. (2024). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. RSC Publishing. Retrieved from [Link]

-

Novalix. (2026). New Application Note: Unraveling PROTAC Mechanisms Through Biophysical Profiling. Retrieved from [Link]

-

Sun, X. et al. (2022). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy. Retrieved from [Link]

-

Osawa, H. et al. (2024). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. RSC Publishing. Retrieved from [Link]

-

Sun, X. et al. (2022). Key Considerations in Targeted Protein Degradation Drug Discovery and Development. Frontiers in Pharmacology. Retrieved from [Link]

-

SpiroChem. (n.d.). Protein Degradation. Retrieved from [Link]

-

Duan, Y. et al. (2025). Rational design of the linkers in targeting chimeras. Chemical Science. Retrieved from [Link]

-

SpiroChem. (2022). Expertise of the month: PROTACS and Molecular Glues. Retrieved from [Link]

-

Bemis, T. A. et al. (2021). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. eScholarship. Retrieved from [Link]

-

Mares, A. et al. (2022). Impact of Linker Composition on VHL PROTAC Cell Permeability. ResearchGate. Retrieved from [Link]

- Ciulli, A. et al. (2019). Spirocyclic degronimers for target protein degradation. Google Patents.

-

Scott, D. et al. (2025). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society. Retrieved from [Link]

-

Mares, A. et al. (2022). Impact of Linker Composition on VHL PROTAC Cell Permeability. National Institutes of Health. Retrieved from [Link]

-

Johnson, D. S. et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ResearchGate. Retrieved from [Link]

-

Testa, A. et al. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Semantic Scholar. Retrieved from [Link]

-

Schrödinger. (n.d.). Computational tools for PROTAC design and optimization. Retrieved from [Link]

-

Gabizon, R. et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. Retrieved from [Link]

-

Scott, D. et al. (2025). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. ACS Publications. Retrieved from [Link]

-

Duan, Y. et al. (2025). Rational design of the linkers in targeting chimeras. National Institutes of Health. Retrieved from [Link]

-

Mares, A. et al. (2024). Impact of Linker Composition on VHL PROTAC Cell Permeability. Diva Portal. Retrieved from [Link]

-

Jaime-Figueroa, S. (2022). Targeted Protein Degradation: Design Considerations for PROTAC Development. eScholarship. Retrieved from [Link]

-

Yang, Y. et al. (2025). ProLinker–Generator: Design of a PROTAC Linker Base on a Generation Model Using Transfer and Reinforcement Learning. MDPI. Retrieved from [Link]

-

American Chemical Society. (n.d.). Computational prediction of PROTAC complex structures. Retrieved from [Link]

-

Zhang, X. et al. (2021). Molecular Glue that Spatiotemporally Turns on Protein–Protein Interactions. ResearchGate. Retrieved from [Link]

-

NJ Bio, Inc. (2025). Targeted Protein Degraders. Retrieved from [Link]

-

Wang, B. et al. (2022). Discovery of Spirocyclic Androgen Receptor Protein Degraders for the Treatment of Prostate Cancer. National Institutes of Health. Retrieved from [Link]

-

Wikipedia. (n.d.). Molecular glue. Retrieved from [Link]

-

Duan, Y. et al. (2025). Rational design of the linkers in targeting chimeras. ResearchGate. Retrieved from [Link]

-

Duan, Y. et al. (2025). Rational design of the linkers in targeting chimeras. RSC Publishing. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Molecular glues for protein-protein interactions: progressing towards a new dream. Retrieved from [Link]

Sources

- 1. precisepeg.com [precisepeg.com]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 7. chempep.com [chempep.com]

- 8. Linkers for Linkerology - Enamine [enamine.net]

- 9. escholarship.org [escholarship.org]

- 10. escholarship.org [escholarship.org]

- 11. researchgate.net [researchgate.net]

- 12. uu.diva-portal.org [uu.diva-portal.org]

- 13. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Expertise of the month: PROTACS and Molecular Glues [spirochem.com]

- 15. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 18. diva-portal.org [diva-portal.org]

Strategic Design and Application of Thalidomide-Linker Conjugates in Targeted Protein Degradation

[1]

Executive Summary

This technical guide provides a structural and functional analysis of Thalidomide-based E3 ligand-linker conjugates.[1][2] It moves beyond a simple catalog to categorize conjugates by their physicochemical utility in PROTAC® (Proteolysis Targeting Chimera) design.[3] We examine the critical decision matrices between C4 vs. C5 functionalization, hydrophilic (PEG) vs. hydrophobic (Alkyl) linkers, and provide self-validating protocols for synthesis and biological validation.

Part 1: Structural Logic of Thalidomide Conjugates

The efficacy of a thalidomide-based PROTAC is governed not just by the warhead, but by the exit vector and the linker's physicochemical properties.[3] The thalidomide moiety recruits the Cereblon (CRBN) E3 ligase, a component of the CRL4^CRBN complex.[1][2][4]

The Attachment Vector: C4 vs. C5

The phthalimide ring of thalidomide offers two primary sites for linker attachment, dictating the ternary complex geometry.

-

C4-Functionalization (The Industry Standard):

-

Chemistry: Accessible via S_NAr reaction using 4-fluorothalidomide.

-

Topology: Projects the linker "upward" out of the tri-tryptophan pocket (Trp380, Trp386, Trp400) of CRBN.

-

Utility: Validated in degraders for BRD4 (e.g., dBET1) and CDK9.

-

-

C5-Functionalization:

-

Chemistry: Often requires 5-aminothalidomide or 5-hydroxythalidomide precursors.

-

Topology: Projects the linker laterally.

-

Utility: Used when C4-linkers cause steric clashes with the Protein of Interest (POI) or to explore novel ternary complex geometries.

-

Linker Physics

-

PEG (Polyethylene Glycol): High water solubility, flexible.[1][5] Reduces lipophilicity (LogP) but can suffer from oxidative metabolism.

-

Alkyl Chains: High membrane permeability, hydrophobic. "Lipid-like" character aids passive diffusion but risks aggregation.

-

Rigid Linkers (Piperazine, Triazole): Reduce entropic penalty upon binding; used to "freeze" productive ternary conformations.

Part 2: Master List of Thalidomide-Linker Conjugates

This section categorizes conjugates by their synthetic utility and physicochemical outcome .

Category A: Hydrophilic / Solubilizing Conjugates (PEG-Based)

Best for: Lipophilic warheads requiring solubility offset.

| Conjugate Name | Structure / Type | Functional Handle | Core Utility |

| Thalidomide-O-PEG3-NH2 | 4-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)-thalidomide | Primary Amine | Standard Baseline. High solubility; flexible length (approx 12-14 Å). Used for initial library generation. |

| Thalidomide-O-PEG4-COOH | 4-((14-oxo-3,6,9,12-tetraoxa-15-azaheptadecyl)oxy)-thalidomide | Carboxylic Acid | Amide Coupling Ready. Designed for direct coupling to amine-bearing warheads via HATU/EDC. |

| Thalidomide-5-PEG3-NH2 | 5-amino-PEG3-thalidomide | Primary Amine (C5) | Alternative Vector. C5 attachment for exploring distinct ternary complex geometries when C4 fails. |

Category B: Hydrophobic / Permeability Conjugates (Alkyl-Based)

Best for: Cell penetration and crossing the Blood-Brain Barrier (BBB).

| Conjugate Name | Structure / Type | Functional Handle | Core Utility |

| Thalidomide-C4-Amido-C6-NH2 | 4-amino-N-(6-aminohexyl)thalidomide | Primary Amine | dBET1 Analog. The classic "Winter et al." linker. High permeability; mimics the linker in the first BRD4 degraders. |

| Thalidomide-O-C4-COOH | 4-(4-carboxybutoxy)thalidomide | Carboxylic Acid | Short/Rigid Alkyl. Reduced degrees of freedom compared to PEG. Good for shallow binding pockets. |

| Thalidomide-C2-Amine | 4-(2-aminoethyl)amino-thalidomide | Primary Amine | Minimal Distance. Very short linker for "molecular glue"-like proximity. |

Category C: Click-Chemistry & Rigid Conjugates

Best for: Rapid library synthesis and conformational restriction.

| Conjugate Name | Structure / Type | Functional Handle | Core Utility |

| Thalidomide-O-Propargyl | 4-(prop-2-yn-1-yloxy)thalidomide | Alkyne | CuAAC Ready. Reacts with Azide-Warheads. Forms a rigid triazole ring (bioisostere of amide). |

| Thalidomide-Piperazine-NH2 | 4-(piperazin-1-yl)thalidomide | Secondary Amine | Semi-Rigid. Piperazine ring restricts rotation at the CRBN interface, reducing entropic cost. |

Part 3: Visualization of Strategic Workflows

Diagram 1: Synthetic Pathway (S_NAr Strategy)

This diagram illustrates the standard protocol for generating C4-amine linked conjugates from 4-fluorothalidomide.

Caption: Nucleophilic aromatic substitution (S_NAr) of 4-fluorothalidomide to generate C4-functionalized conjugates.

Diagram 2: Linker Selection Decision Tree

A logic flow for selecting the correct conjugate based on experimental data.

Caption: Decision matrix for selecting linker chemistry based on physicochemical needs and degradation data.

Part 4: Experimental Protocols

Synthesis of Thalidomide-Linker-NH2 (S_NAr Protocol)

Objective: Synthesize a C4-alkyl-amine conjugate starting from 4-fluorothalidomide.

Reagents:

-

4-Fluorothalidomide (1.0 eq)

-

N-Boc-1,6-hexanediamine (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

-

DMSO (anhydrous)

Step-by-Step:

-

Dissolution: Dissolve 4-fluorothalidomide (276 mg, 1.0 mmol) in anhydrous DMSO (3 mL) in a pressure vial.

-

Addition: Add N-Boc-1,6-hexanediamine (260 mg, 1.2 mmol) followed by DIPEA (350 µL, 2.0 mmol).

-

Reaction: Seal the vial and heat to 90°C for 16 hours. The solution should turn yellow/orange (characteristic of amino-phthalimides).

-

Workup: Cool to room temperature. Pour into ice-cold water (30 mL). A precipitate should form.[6]

-

Troubleshooting: If no precipitate, extract with Ethyl Acetate (3x).

-

-

Deprotection: Dissolve the dried intermediate in DCM/TFA (1:1 v/v) and stir for 1 hour at RT to remove the Boc group.

-

Purification: Concentrate in vacuo. Purify via Reverse-Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Biological Validation: Ternary Complex Formation (NanoBRET)

Objective: Verify the conjugate recruits CRBN to the POI inside live cells.

Principle: Uses a NanoLuc-tagged POI and a HaloTag-CRBN. The PROTAC acts as the bridge.[7]

Protocol:

-

Transfection: Transfect HEK293T cells with plasmids encoding NanoLuc-POI and HaloTag-CRBN.

-

Labeling: 24h post-transfection, treat cells with HaloTag-618 ligand.

-

Treatment: Treat cells with the Thalidomide-Conjugate-Warhead (PROTAC) in a dose-response (0.1 nM to 10 µM).

-

Readout: Measure BRET signal. A "bell-shaped" curve (Hook effect) confirms ternary complex formation.

-

Control: Co-treat with excess free Thalidomide (competitor) to abolish the signal.

-

References

-

Chamberlain, P. P., et al. (2014).[4] "Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs." Nature Structural & Molecular Biology. Link

-

Winter, G. E., et al. (2015). "Phthalimide conjugation as a strategy for in vivo target protein degradation." Science. Link

-

Fischer, E. S., et al. (2014). "Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide." Nature. Link

-

Burslem, G. M., & Crews, C. M. (2020).[4] "Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery." Cell. Link

-

Steinebach, C., et al. (2018). "Ortho-Hydroxythalidomide-Based PROTACs for Targeted Protein Degradation." Chemical Communications.[8] Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 5. precisepeg.com [precisepeg.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. explorationpub.com [explorationpub.com]

- 8. semanticscholar.org [semanticscholar.org]

E3 Ligase Ligand-linker Conjugate 21 molecular weight and formula

Technical Whitepaper: Characterization and Application of E3 Ligase Ligand-linker Conjugate 21

Executive Summary

E3 Ligase Ligand-linker Conjugate 21 (Catalog designation: HY-161190 / CS-0996474) is a specialized, pre-assembled chemical building block designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). Unlike first-generation conjugates that utilize flexible polyethylene glycol (PEG) or simple alkyl chains, Conjugate 21 features a Pomalidomide-based Cereblon (CRBN) ligand integrated with a rigidified diazaspiro[3.3]heptane linker .

This structural rigidity is a critical medicinal chemistry feature, intended to restrict the conformational degrees of freedom in the final PROTAC molecule, potentially improving cell permeability and ternary complex stability. This guide details the physicochemical properties, mechanistic basis, and validated conjugation protocols for this molecule.

Part 1: Physicochemical Profile

The accurate characterization of Conjugate 21 is the prerequisite for stoichiometric calculations in PROTAC synthesis.

Table 1: Molecular Specification of Conjugate 21

| Property | Specification |

| Common Name | E3 Ligase Ligand-linker Conjugate 21 |

| Catalog Codes | HY-161190, CS-0996474 |

| Molecular Formula | C₂₆H₃₃N₅O₅ |

| Molecular Weight | 495.57 g/mol |

| Exact Mass | 495.2482 Da |

| E3 Ligase Target | Cereblon (CRBN) |

| Ligand Core | Pomalidomide derivative (Thalidomide analog) |

| Linker Type | Rigidified Spirocycle (Piperidine-Diazaspiro[3.3]heptane) |

| Reactive Handle | Terminal Primary Alcohol (-OH) |

| Solubility | DMSO (>50 mg/mL); DMF; Low aqueous solubility |

| Storage | -20°C (Powder), store under inert gas (Ar/N₂) |

Structural Insight: The molecule consists of a 5-substituted pomalidomide core linked to a piperidine ring, which connects to a diazaspiro[3.3]heptane system terminating in a hydroxyethyl group. The spirocyclic linker reduces the "entropic penalty" upon binding compared to flexible PEG chains, a strategy increasingly used to improve oral bioavailability in degraders.

Part 2: Mechanistic Context & Design Logic

To effectively utilize Conjugate 21, one must understand its role in the Ubiquitin-Proteasome System (UPS).

Mechanism of Action: Conjugate 21 serves as the "anchor" side of a PROTAC. When conjugated to a target protein ligand, it recruits the Cereblon (CRBN) protein, a component of the CRL4 E3 ubiquitin ligase complex. This proximity facilitates the transfer of ubiquitin from an E2 enzyme to the Target Protein (POI), marking it for proteasomal degradation.

Why Rigid Linkers? Experimental evidence suggests that rigid linkers (like the diazaspiro system in Conjugate 21) can:

-

Enhance Selectivity: By locking the PROTAC into a specific conformation, it may prevent "off-target" binding.

-

Improve Permeability: Reducing the number of rotatable bonds often correlates with better membrane permeability.

Pathway Visualization:

Caption: The flow from Conjugate 21 synthesis to the formation of the catalytic Ternary Complex and subsequent protein degradation.

Part 3: Synthetic Utility & Protocol

Critical Note on Reactivity: Conjugate 21 terminates in a primary alcohol (-OH) . This is not directly reactive with amines or other alcohols under mild conditions. To conjugate it to a Target Ligand, you must first convert this alcohol into a better leaving group (e.g., Mesylate, Tosylate, or Halide) or oxidize it to an aldehyde/acid.

Recommended Workflow: Mesylation & Nucleophilic Displacement This protocol assumes you are coupling Conjugate 21 to a Target Ligand containing a nucleophile (secondary amine or phenol).

Phase 1: Activation (Mesylation)

Objective: Convert the terminal -OH to -OMs (Methanesulfonate).

-

Dissolution: Dissolve 50 mg (0.1 mmol) of Conjugate 21 in 2 mL anhydrous Dichloromethane (DCM).

-

Base Addition: Add 3.0 eq of Triethylamine (TEA) or Diisopropylethylamine (DIPEA). Cool to 0°C.

-

Activation: Dropwise add 1.2 eq of Methanesulfonyl chloride (MsCl).

-

Reaction: Stir at 0°C for 30 mins, then warm to RT for 1-2 hours.

-

Validation: Check via TLC or LC-MS. The mass should shift from 495.6 to ~573.6 (+78 Da).

-

Workup: Wash with dilute NaHCO₃, dry over Na₂SO₄, and concentrate. Note: The mesylate intermediate is often unstable; use immediately.

Phase 2: Conjugation (SN2 Reaction)

Objective: Couple the Activated Conjugate 21 with the Target Ligand.

-

Setup: Dissolve the Target Ligand (1.0 eq) in anhydrous DMF or Acetonitrile.

-

Base: Add 2-3 eq of K₂CO₃ (for phenols) or DIPEA (for amines).

-

Coupling: Add the crude mesylate of Conjugate 21 dissolved in minimal DMF.

-

Heating: Heat to 60-80°C. Rigid linkers can be sterically hindered; heat facilitates the SN2 attack.

-

Monitoring: Monitor consumption of the mesylate via LC-MS.

-

Purification: Purify the final PROTAC via Preparative HPLC (Reverse Phase, C18 column).

Synthesis Workflow Diagram:

Caption: Step-by-step synthetic route for converting Conjugate 21 into a functional PROTAC via mesylate activation.

Part 4: Quality Control & Validation

As a scientist, "trust but verify" is the operational motto.

-

Mass Spectrometry (LC-MS):

-

Expect an [M+H]⁺ peak at 496.6 m/z (Positive mode) for the unconjugated linker.

-

Troubleshooting: If you see a peak at +18 or +23, these are likely Ammonium or Sodium adducts, common in poly-nitrogenous compounds.

-

-

NMR Spectroscopy (1H NMR):

-

Diagnostic Peak 1: The glutarimide NH (Pomalidomide core) typically appears as a broad singlet around 11.0 ppm .

-

Diagnostic Peak 2: The aromatic protons of the phthalimide ring appear as a doublet/singlet pattern between 7.0 - 8.0 ppm .

-

Linker Region: The spirocyclic and piperidine protons will appear as complex multiplets in the 1.5 - 4.0 ppm aliphatic region.

-

-

Solubility Check:

-

Before biological testing, ensure the final PROTAC is soluble in the assay media (usually <0.1% DMSO). The rigid linker in Conjugate 21 aids solubility, but the Target Ligand may compromise it.

-

References

-

PubChem. (n.d.).[1] Compound Summary: E3 Ligase Ligand-linker Conjugate 21 (CID 170836038).[1] National Library of Medicine. Retrieved from [Link]

- Bereshardt, H., et al. (2020). Design and Synthesis of Pomalidomide-based PROTACs. Journal of Medicinal Chemistry.

- Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology. (Mechanistic basis for CRBN binding).

Sources

Methodological & Application

Protocol for conjugating E3 Ligase Ligand-linker Conjugate 21 to warheads

Application Note: High-Efficiency Conjugation of E3 Ligase Ligand-Linker Conjugate 21 to Target Warheads

Part 1: Introduction & Strategic Overview

The synthesis of Proteolysis Targeting Chimeras (PROTACs) has evolved from linear synthesis to a modular "toolbox" approach. E3 Ligase Ligand-linker Conjugate 21 (hereafter referred to as Conjugate 21 ) represents a critical module in this workflow: a pre-assembled construct containing the E3 ligase binder (typically Pomalidomide for Cereblon or a VHL ligand) attached to a linker with a terminal functional group.

Critical Reagent Verification: Commercially, "Conjugate 21" refers to different chemical entities depending on the supplier. It is imperative to verify your specific lot before proceeding.

-

Variant A (Hydroxyl-Terminated): e.g., MCE HY-161190. Contains a terminal primary alcohol (-OH). Requires Esterification or Activation (e.g., Tosylation).

-

Variant B (Azide-Terminated): e.g., BroadPharm analogs. Contains a terminal Azide (-N3).[1] Requires CuAAC Click Chemistry .[2]

This guide provides the definitive protocols for both variants, ensuring you can successfully conjugate your specific warhead (Target Protein Ligand).

Part 2: Decision Matrix & Workflow

Before initiating synthesis, use the following logic flow to select the correct protocol.

Figure 1: Decision tree for selecting the conjugation chemistry based on the terminal functional group of Conjugate 21.

Part 3: Detailed Experimental Protocols

PROTOCOL A: Esterification (For Hydroxyl-Terminated Conjugate 21)

Applicable when Conjugate 21 has a terminal primary alcohol (e.g., HY-161190) and the Warhead has a Carboxylic Acid.

Mechanism: Direct condensation using coupling reagents (HATU or EDC) to form an ester linkage. Note that ester linkages in PROTACs can be susceptible to plasma esterases; however, they are excellent for rapid in vitro screening.

Reagents & Stoichiometry:

| Component | Equivalents (Eq) | Role |

|---|---|---|

| Warhead-COOH | 1.0 | Target Ligand |

| Conjugate 21 (-OH) | 1.2 - 1.5 | E3 Ligase Module |

| HATU | 1.5 | Coupling Agent |

| DIPEA (Diisopropylethylamine) | 3.0 | Base |

| DMF (Anhydrous) | Solvent (0.1 M) | Reaction Medium |

Step-by-Step Procedure:

-

Activation: In a flame-dried vial, dissolve Warhead-COOH (1.0 eq) and HATU (1.5 eq) in anhydrous DMF.

-

Base Addition: Add DIPEA (3.0 eq) dropwise. Stir at Room Temperature (RT) for 15 minutes to form the activated ester. Visual Check: The solution may turn slightly yellow.

-

Conjugation: Add Conjugate 21 (1.2 eq) dissolved in minimal DMF to the reaction mixture.

-

Reaction: Purge with nitrogen, seal, and stir at RT for 4–16 hours.

-

Checkpoint: Monitor by LC-MS at T=4h. Look for the mass of [Warhead + Conjugate - H2O].

-

-

Work-up: Dilute with Ethyl Acetate (EtOAc), wash with saturated NaHCO3 (x2) and Brine (x1). Dry over Na2SO4.[1][3]

-

Purification: Concentrate and purify via Flash Chromatography (DCM/MeOH gradient).

PROTOCOL B: CuAAC Click Chemistry (For Azide-Terminated Conjugate 21)

Applicable when Conjugate 21 has a terminal Azide and the Warhead has a terminal Alkyne. This is the industry standard for robust PROTAC library generation.

Mechanism: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) yields a 1,4-disubstituted 1,2,3-triazole. This linkage is metabolically stable and rigid.

Reagents & Stoichiometry:

| Component | Equivalents (Eq) | Role |

|---|---|---|

| Warhead-Alkyne | 1.0 | Target Ligand |

| Conjugate 21 (-N3) | 1.0 - 1.1 | E3 Ligase Module |

| CuSO4 · 5H2O | 0.1 - 0.5 | Catalyst Source |

| Sodium Ascorbate | 0.5 - 1.0 | Reducing Agent (Cu(II) -> Cu(I)) |

| THPTA | 0.5 | Ligand (Protects Cu(I) from oxidation) |

| DMSO / t-BuOH / H2O | 2:1:1 Ratio | Solvent System |

Step-by-Step Procedure:

-

Stock Preparation:

-

Prepare 100 mM stocks of CuSO4 and THPTA in water.[2]

-

Premix CuSO4 and THPTA (1:2 ratio) and let stand for 10 mins. This forms the catalytic complex.

-

Prepare 500 mM Sodium Ascorbate (NaAsc) in water (Freshly prepared is critical).

-

-

Reaction Assembly:

-

Dissolve Warhead-Alkyne and Conjugate 21 in DMSO/t-BuOH (1:1). Final concentration should be ~50-100 mM.

-

Add the Cu-THPTA complex (0.2 eq).

-

Add NaAsc solution (0.5 eq) last to initiate the reaction.

-

-

Incubation: Stir at RT or 35°C for 2–4 hours.

-

Self-Validating Check: The reaction should remain clear or turn slightly yellow. If it turns brown/black or precipitates, oxygen has entered; add more NaAsc.

-

-

Quenching: Dilute with water containing EDTA (to chelate Copper) or load directly onto a C18 Prep-HPLC column if volume permits.

-

Purification: Reverse-phase Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Part 4: Quality Control & Troubleshooting

Data Presentation: Expected Analytical Results

| Metric | Method | Acceptance Criteria | Common Failure Mode |

| Identity | LC-MS (ESI+) | [M+H]+ ± 0.5 Da | Incomplete coupling (Mass = Warhead only) |

| Purity | HPLC (254 nm) | > 95% Area | Copper contamination (Broad peaks in Protocol B) |

| Structure | 1H NMR | Triazole proton singlet (~8.0 ppm) | Missing triazole peak (Failed Click) |

Troubleshooting Guide:

-

Issue: Low Yield in Protocol A (Esterification).

-

Cause: Steric hindrance on the secondary alcohol of the Warhead or Conjugate.

-

Solution: Switch to Steglich conditions (EDC/DMAP) or convert the alcohol to a better leaving group (Mesylate) and perform nucleophilic displacement with the Warhead-Carboxylate.

-

-

Issue: Copper crash-out in Protocol B.

-

Cause: Insufficient ligand (THPTA) or too much water for a hydrophobic warhead.

-

Solution: Increase DMSO ratio and ensure THPTA:Cu ratio is at least 2:1.

-

Part 5: References

-

Nalawansha, D. A., & Crews, C. M. (2020). PROTACs: An Emerging Therapeutic Modality in Precision Medicine. Cell Chemical Biology.

Sources

Application Notes & Protocols: Synthesis of PROTACs Using Hydroxyl-Functionalized CRBN Ligands

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Hydroxyl-Functionalized CRBN Ligands in Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, moving pharmacology from an occupancy-driven to an event-driven model.[1] These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[2][3] A PROTAC consists of two distinct ligands connected by a chemical linker: one binds a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[4] This induced proximity results in the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[5]

Among the handful of E3 ligases successfully hijacked for this purpose, Cereblon (CRBN) has become a cornerstone of PROTAC design.[5][6] Ligands for CRBN, such as derivatives of thalidomide, pomalidomide, and lenalidomide, are well-characterized, possess favorable drug-like properties, and have been validated by multiple PROTACs in clinical development.[][]

However, the design of a successful PROTAC is a multifactorial challenge where the E3 ligase ligand, and specifically its point of linker attachment, critically influences therapeutic efficacy and safety.[9] Standard CRBN ligands often present a significant challenge: the off-target degradation of endogenous "neosubstrates," such as the transcription factors IKZF1 and IKZF3.[4][] This activity, while beneficial in certain hematological cancers, can be an unwanted liability in other indications.

This guide focuses on a strategic approach to mitigate this challenge and expand the synthetic toolkit: the use of hydroxyl-functionalized CRBN ligands . Attaching the linker via a hydroxyl group on the phthalimide ring of a thalidomide-based scaffold offers several key advantages:

-

Modulation of Neosubstrate Degradation: The position and type of substituent on the phthalimide ring can dramatically alter the surface of the CRBN-PROTAC complex, thereby influencing its ability to recruit and degrade neosubstrates.[] For instance, studies have shown that substitutions at the 4- and 5-positions of the phthalimide ring can tune the degradation profile of neosubstrates like GSPT1 and IKZF1.[] Specifically, 4-hydroxy substitutions have been reported to abrogate neosubstrate degradation, offering a pathway to more selective PROTACs.[][10]

-

Versatile Synthetic Handle: The hydroxyl group is a highly versatile functional group for chemical modification. It allows for stable ether bond formation, providing a robust connection point for a wide variety of chemical linkers under conditions that are compatible with the complex core structures of both the CRBN and POI ligands.[11][12][13]

-

Improved Physicochemical Properties: The introduction of a hydroxyl group and the subsequent ether linkage can favorably alter the physicochemical properties of the resulting PROTAC, such as solubility and cell permeability, which are critical for biological activity.

This document provides a comprehensive guide to the synthesis of PROTACs using hydroxyl-functionalized CRBN ligands, detailing the strategic rationale, step-by-step synthetic protocols, and methods for characterization and validation.

The PROTAC Mechanism: A Ternary Complex for Targeted Degradation

The efficacy of a PROTAC hinges on its ability to form a stable and productive ternary complex between the POI and the E3 ligase. This process is catalytic, allowing a single PROTAC molecule to mediate the degradation of multiple target proteins.

Experimental Protocols

The following protocols describe a representative synthesis of a PROTAC using 4-hydroxythalidomide as the CRBN ligand, a PEG-based linker, and a generic azide-functionalized POI ligand.

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each reagent before use.

Protocol 1: Synthesis of Alkyne-Functionalized CRBN Ligand via Etherification

This protocol details the attachment of a bifunctional linker to the hydroxyl group of 4-hydroxythalidomide. The phenolic hydroxyl group is deprotonated with a mild base to form a phenoxide, which then acts as a nucleophile to displace a bromide on the linker, forming a stable ether bond. [11][14] Materials & Reagents

| Reagent | Formula | MW ( g/mol ) | Purpose |

| 4-Hydroxythalidomide | C₁₃H₁₀N₂O₅ | 274.23 | CRBN Ligand |

| 1-Bromo-2-(2-(2-propyn-1-yloxy)ethoxy)ethane | C₇H₁₁BrO₂ | 207.07 | Bifunctional Linker |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | Mild Base |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous Solvent |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Extraction Solvent |

| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Aqueous Wash |

| Brine (Saturated NaCl solution) | NaCl | 58.44 | Aqueous Wash |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Drying Agent |

Step-by-Step Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxythalidomide (1.0 eq).

-

Dissolve the starting material in anhydrous DMF.

-

Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution. Stir the suspension for 15 minutes at room temperature. Causality: K₂CO₃ is a mild base sufficient to deprotonate the phenolic hydroxyl, minimizing side reactions compared to stronger bases.

-

Add the bromo-PEG-alkyne linker (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60 °C and stir for 12-18 hours.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

After cooling to room temperature, dilute the reaction mixture with water.

-

Extract the aqueous layer with dichloromethane (DCM) three times.

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine. Causality: These washes remove residual DMF and inorganic salts.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired alkyne-functionalized CRBN ligand intermediate.

Protocol 2: Final PROTAC Synthesis via CuAAC "Click" Chemistry

This protocol joins the two key fragments of the PROTAC. The Cu(I)-catalyzed reaction between the terminal alkyne on the CRBN-linker intermediate and the azide on the POI ligand forms a stable triazole ring, yielding the final PROTAC molecule. [1][15] Materials & Reagents

| Reagent | Formula | MW ( g/mol ) | Purpose |

| Alkyne-Functionalized CRBN Ligand | - | - | Intermediate from Protocol 1 |

| Azide-Functionalized POI Ligand | - | - | Target-binding moiety |

| Copper(II) Sulfate Pentahydrate | CuSO₄·5H₂O | 249.69 | Copper(I) Precursor |

| Sodium Ascorbate | C₆H₇NaO₆ | 198.11 | Reducing Agent |

| tert-Butanol (t-BuOH) / Water | C₄H₁₀O / H₂O | 74.12 / 18.02 | Solvent System |

Step-by-Step Procedure:

-

In a reaction vial, dissolve the alkyne-functionalized CRBN ligand (1.0 eq) and the azide-functionalized POI ligand (1.05 eq) in a suitable solvent system, typically a 3:1 or 4:1 mixture of t-BuOH and water.

-

In a separate vial, prepare fresh solutions of copper(II) sulfate (0.1 eq) and sodium ascorbate (0.3 eq) in water.

-

Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution. The solution may change color, indicating the formation of the active Cu(I) catalyst. Causality: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species in situ.

-

Stir the reaction mixture vigorously at room temperature for 4-12 hours.

-

Reaction Monitoring: Monitor the reaction progress by LC-MS.

-

Upon completion, the crude product can be filtered if a precipitate forms, or the solvent can be removed under reduced pressure.

-

Purify the final PROTAC molecule by preparative High-Performance Liquid Chromatography (HPLC).

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity, purity, and stability of the synthesized PROTAC. This is a self-validating step to ensure the integrity of downstream biological experiments. [16] Standard Analytical Techniques:

| Technique | Purpose | Expected Outcome |

| LC-MS | Confirms molecular weight and assesses initial purity. | A major peak in the chromatogram with a mass corresponding to the calculated exact mass of the PROTAC. |

| ¹H and ¹³C NMR | Confirms the precise chemical structure. | Peaks corresponding to all protons and carbons in the molecule, including characteristic signals from the CRBN ligand, POI ligand, linker, and the newly formed triazole ring. [16] |

| Analytical HPLC | Determines the final purity of the compound. | A single, sharp peak indicating a purity of >95% for use in biological assays. |

Downstream Biophysical and Cellular Validation

Once synthesized and purified, the PROTAC's biological activity must be confirmed.

-

Ternary Complex Formation: The foundational event in PROTAC action is the formation of the ternary complex. [17]Biophysical techniques are crucial for its characterization. [18] * Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI): These methods can measure the binding kinetics and affinities of the PROTAC to both the POI and CRBN individually, and critically, can be designed to measure the cooperative formation of the ternary complex. [19][20] * Isothermal Titration Calorimetry (ITC): Provides thermodynamic data on complex formation. [19] * Cell-Based NanoBRET™/HiBiT™ Assays: These assays can monitor ternary complex formation within living cells, providing a more physiologically relevant measure of engagement. [21]

-

Target Protein Degradation: The ultimate proof of a functional PROTAC is the depletion of the target protein in a cellular context.

-

Western Blotting: The most common method to visualize and quantify the reduction in POI levels after treating cells with the PROTAC.

-

Mass Spectrometry-Based Proteomics: Offers an unbiased, global view of protein level changes, confirming the selectivity of the PROTAC and identifying potential off-targets. [22] By following this comprehensive guide, researchers can strategically design, synthesize, and validate novel PROTACs using hydroxyl-functionalized CRBN ligands, paving the way for more selective and potent therapeutics in the field of targeted protein degradation.

-

References

-

Bricelj, A., et al. (2021). Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands. Journal of Medicinal Chemistry. Available at: [Link]

-

Rahman, M., et al. (2024). Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. Journal of the American Society for Mass Spectrometry. Available at: [Link]

-

Shcheglova, T. (2022). Development of biophysical assays for studies of PROTACs. Diva-Portal.org. Available at: [Link]

-

Bricelj, A., et al. (2021). Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands. ResearchGate. Available at: [Link]

-

Scott, B., et al. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). PubMed. Available at: [Link]

-

Chen, Z., et al. (2023). Click chemistry in the development of PROTACs. Royal Society of Chemistry. Available at: [Link]

-

Novalix. (2026). New Application Note: Unraveling PROTAC Mechanisms Through Biophysical Profiling. Novalix News. Available at: [Link]

-

Testa, A. (2021). Design and Synthesis of Potential STING-Degrading PROTACs via a Modular Click Chemistry Approach. University of Padua. Available at: [Link]

-

ResearchGate. (n.d.). General strategy using "click chemistry" for PROTAC synthesis. ResearchGate. Available at: [Link]

-

Pharmaffiliates. (2026). Essential Thalidomide Derivatives for High-Efficiency PROTAC Design. Pharmaffiliates Blog. Available at: [Link]

-

Steinebach, C., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. Available at: [Link]

-

Bio-Techne. (n.d.). Automated Profiling of PROTAC®-Induced Cereblon Neosubstrate Degradation Using Simple Western. Bio-Techne Website. Available at: [Link]

-

Hansen, J.D., et al. (2024). Evaluating the impact of CRBN mutations on response to immunomodulatory drugs and novel cereblon E3 ligase modulators in myeloma. Blood. Available at: [Link]

-

SciSpace. (2018). Phenol hydroxyl group protecting method based on propinyl etherification. SciSpace. Available at: [Link]

-

Figshare. (2024). Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. Figshare. Available at: [Link]

-

Gara, M., et al. (2020). Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy. ACS Central Science. Available at: [Link]

- Google Patents. (1981). Process for the etherification of phenols. Google Patents.

-

Waters Corporation. (2025). Degradation Products of ARV-825 Proteolysis Targeting Chimera (PROTAC) Compound: Isolation and Purification Using Analytical Scale Fraction Collection. Waters Application Note. Available at: [Link]

- Google Patents. (1984). Etherification of phenols. Google Patents.

-

ScienceOpen. (2024). Application of PROTACs in target identification and validation. ScienceOpen. Available at: [Link]

-

Frontiers. (2022). Palladium-catalyzed allylic etherification of phenols with vinyl ethylene carbonate. Frontiers in Chemistry. Available at: [Link]

-

Van Molle, I., et al. (2017). Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC). Chemical Communications. Available at: [Link]

-

ScienceOpen. (2020). Degradation of proteins by PROTACs and other strategies. ScienceOpen. Available at: [Link]

-

University of Dundee. (2024). CeTPD Journal Club. University of Dundee Website. Available at: [Link]

-

Edmondson, S.D., et al. (2019). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Journal of Medicinal Chemistry. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 3. scienceopen.com [scienceopen.com]

- 4. resources.bio-techne.com [resources.bio-techne.com]

- 5. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 6. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. Etherification Reaction of Phenolic Hydroxyl Group | Ambeed [ambeed.com]

- 13. EP0037353A1 - Process for the etherification of phenols - Google Patents [patents.google.com]

- 14. US4487975A - Etherification of phenols - Google Patents [patents.google.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. diva-portal.org [diva-portal.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. New Application Note: Unraveling PROTAC mechanisms [novalix.com]

- 21. Ternary Complex Formation [worldwide.promega.com]

- 22. scienceopen.com [scienceopen.com]

Application Note: High-Yield Conversion of E3 Ligase Conjugate 21 Terminal Alcohol to a Reactive Leaving Group for PROTAC Synthesis

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Chemoselective activation of Thalidomide-piperidine-C-2,6-diazaspiro[1]heptane-C2-OH (HY-161190).

Introduction and Scientific Rationale

Proteolysis Targeting Chimeras (PROTACs) have revolutionized targeted protein degradation. A critical step in assembling these heterobifunctional molecules is the conjugation of an E3 ligase ligand to a target protein ligand (warhead) via a carefully designed linker [1]. E3 Ligase Conjugate 21 (also known as HY-161190 or CS-0996474) is a highly versatile building block featuring a Cereblon (CRBN)-recruiting thalidomide derivative connected to a rigid piperidine-diazaspiro[1]heptane linker, terminating in a primary 2-hydroxyethyl group.

To couple this conjugate to a warhead, the terminal primary alcohol must be converted into a reactive leaving group (e.g., mesylate, tosylate, or halide) to facilitate a subsequent bimolecular nucleophilic substitution (

Mechanistic Causality: The Challenge of the Glutarimide Ring

As a Senior Application Scientist, it is critical to emphasize the causality behind the reagent choices in this workflow. The thalidomide core contains a glutarimide ring with a chiral center at the C3 position. This ring is notoriously susceptible to base-catalyzed hydrolysis (ring-opening to form glutaric acid derivatives) and rapid racemization [2, 3].

-

The Problem: Standard alcohol activation protocols often employ strong bases (e.g.,

, -

The Solution: We must employ a self-validating, chemoselective system. This is achieved either through mild mesylation using a non-nucleophilic, sterically hindered base like

-diisopropylethylamine (DIPEA) at low temperatures, or by utilizing the Appel reaction , which operates under essentially neutral conditions and entirely bypasses the need for a base.

Visualizing the Workflow and Mechanism

The following diagrams illustrate the overarching PROTAC assembly workflow and the mechanistic pathway dictating our choice of reagents.

Figure 1: Stepwise workflow for PROTAC assembly highlighting the critical leaving group conversion step.

Figure 2: Mechanistic rationale demonstrating how mild conditions preserve the base-sensitive glutarimide ring.

Quantitative Data: Leaving Group Comparison

Selecting the appropriate leaving group depends on the nucleophilicity of your warhead and your storage requirements. The table below summarizes the quantitative performance metrics for the three most common leaving groups synthesized from Conjugate 21.

| Leaving Group | Reagents & Conditions | Typical Yield | Stability / Storage | Glutarimide Preservation | |

| Mesylate (-OMs) | MsCl, DIPEA, DCM (0 °C) | 85 – 95% | Moderate (Store at -20 °C) | High | Excellent (if strict temp control is used) |

| Bromide (-Br) | 80 – 90% | High (Store at 4 °C) | Very High | Perfect (Neutral conditions) | |

| Iodide (-I) | 75 – 85% | Low (Light sensitive) | Excellent | Good (Imidazole is mildly basic) |

Table 1: Comparison of leaving group conversions for E3 Ligase Conjugate 21.

Experimental Protocols

The following protocols are engineered as self-validating systems. By strictly adhering to the stoichiometric equivalents and temperature controls, you ensure the chemoselective activation of the alcohol while maintaining the structural integrity of the CRBN ligand [2].

Protocol A: Mild Mesylation (Synthesis of the -OMs Intermediate)

This protocol is ideal for immediate downstream coupling with amine or phenoxide nucleophiles.

Reagents:

-

E3 Ligase Conjugate 21 (1.0 eq)

-

Methanesulfonyl chloride (MsCl) (1.2 eq)

- -Diisopropylethylamine (DIPEA) (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Dissolve E3 Ligase Conjugate 21 (1.0 eq) in anhydrous DCM to achieve a concentration of 0.1 M.

-

Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes. Causality note: Low temperature suppresses the alkylation of the tertiary amines in the diazaspiro linker and prevents base-catalyzed side reactions.

-

Base Addition: Add DIPEA (1.5 eq) dropwise via syringe. Stir for 5 minutes.

-

Activation: Slowly add MsCl (1.2 eq) dropwise over 5 minutes.

-

Reaction Monitoring: Stir the mixture at 0 °C for 1 hour. Monitor completion via LC-MS or TLC (eluent: 5-10% MeOH in DCM). The mass shift should correspond to

Da. -

Workup: Quench the reaction with saturated aqueous

(cold). Extract the aqueous layer with DCM ( -

Storage: Use the crude mesylate immediately for the next coupling step, or store under argon at -20 °C for a maximum of 48 hours to prevent spontaneous degradation.

Protocol B: Appel Reaction (Synthesis of the -Br Intermediate)

This protocol is highly recommended if the intermediate needs to be stored for longer periods or if the warhead requires a more reactive halide for coupling.

Reagents:

-

E3 Ligase Conjugate 21 (1.0 eq)

-

Carbon tetrabromide (

) (1.5 eq) -

Triphenylphosphine (

) (1.5 eq) -

Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

-

Preparation: In a dry flask under argon, dissolve E3 Ligase Conjugate 21 (1.0 eq) and

(1.5 eq) in anhydrous DCM (0.1 M). -

Activation: Cool the solution to 0 °C. Add

(1.5 eq) in small portions over 10 minutes. Causality note: The reaction between -

Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours.

-

Monitoring: Check reaction progress via LC-MS. The product will show a characteristic isotopic mass pattern (1:1 ratio for

and -

Workup & Purification: Concentrate the reaction mixture directly onto silica gel. Purify via flash column chromatography (DCM:MeOH gradient). The triphenylphosphine oxide (

) byproduct will elute separately from the brominated conjugate. -

Storage: The brominated conjugate is highly stable and can be stored at 4 °C under argon for several months.

References

-

Bricelj A, Steinebach C, Kuchta R, Gütschow M, Sosič I. "E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points." Frontiers in Chemistry. 2021;9:707317. Available at:[Link]

-

Bricelj A, Dora Ng YL, Ferber D, et al. "Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands." ACS Medicinal Chemistry Letters. 2021;12(11):1733-1738. Available at:[Link]

-

Ito T, Handa H. "Molecular mechanisms of thalidomide and its derivatives." Proceedings of the Japan Academy, Series B, Physical and Biological Sciences. 2020;96(6):189-203. Available at:[Link]

Sources

Precision Conjugation: Mitsunobu Conditions for PROTAC Linker Assembly

Topic: Mitsunobu reaction conditions for PROTAC linker conjugation Content Type: Application Notes and Protocols

Abstract

The Mitsunobu reaction represents a cornerstone methodology in the synthesis of Proteolysis Targeting Chimeras (PROTACs), particularly for the construction of metabolically stable ether linkages between E3 ligase ligands and linker motifs. Despite its utility, the reaction is notorious for purification challenges and sensitivity to steric/electronic factors.[1] This application note provides a rigorous, field-validated guide to optimizing Mitsunobu conditions for PROTAC conjugation, focusing on the VHL and Cereblon (CRBN) ligand classes. We detail strategic reagent selection, a robust "Gold Standard" protocol, and advanced purification techniques to eliminate the persistent triphenylphosphine oxide (TPPO) byproduct.

Strategic Considerations: Why Mitsunobu for PROTACs?

In PROTAC design, the linker is not merely a bridge; it determines physicochemical properties (permeability, solubility) and ternary complex stability.[2][3] The Mitsunobu reaction is preferred over simple alkyl halide substitutions (Williamson ether synthesis) for three critical reasons:

-

Chemo-selectivity: It allows the coupling of primary/secondary alcohols (Linker) with phenols (Ligand) under neutral conditions, avoiding the strong bases required for alkylation that can epimerize chiral centers (e.g., the hydroxyproline core of VHL ligands).

-

Stereochemical Control: It proceeds with complete Walden inversion (SN2), allowing precise configuration setting if the linker attachment point is chiral.[2]

-

Functional Group Tolerance: Compatible with Boc/Fmoc protected amines, esters, and heterocycles common in E3 ligands.[2]

The Mechanistic "Gate": pKa Matching

Success depends on the acidity of the pronucleophile.[4] The betaine intermediate formed by PPh3 and DEAD has a pKa of approx. 13.

-

The Nucleophile (H-Nu): Must have a pKa < 13 (ideally < 11) to protonate the betaine.

-

The Electrophile (R-OH): The alcohol component (usually the Linker) is activated by the phosphine. Primary alcohols react fastest; secondary are slower; tertiary are inert.[2]

Visualizing the Reaction Pathway

Understanding the catalytic cycle is essential for troubleshooting. The diagram below illustrates the specific pathway for coupling a Phenolic VHL Ligand to a PEG-Linker Alcohol.

Figure 1: The Mitsunobu cycle adapted for PROTAC synthesis. The critical step is the protonation of the Betaine by the acidic phenol (Ligand), enabling the activation of the Linker alcohol.

Protocol: The "Gold Standard" VHL-Linker Conjugation

This protocol is optimized for coupling a VHL-Ligand (Phenol) with a PEG-Linker (Primary Alcohol) .

Reagent Selection Matrix

| Component | Recommendation | Rationale |

| Phosphine | PPh3 (Triphenylphosphine) | Standard, cheap.[2] Use PBu3 if steric hindrance is high (more nucleophilic). |

| Azo Reagent | DIAD (Diisopropyl azodicarboxylate) | More stable than DEAD. Liquid form handles easier than solid ADDP for small scales. |

| Solvent | Anhydrous THF | Optimal solubility.[2] DCM is an alternative if substrates are insoluble. |

| Stoichiometry | 1.5 - 2.0 eq. | Excess is required to drive the equilibrium, as water is not sequestered.[2] |

Step-by-Step Procedure

Scale: 0.1 mmol (VHL Ligand) Time: 4–16 Hours

-

Preparation:

-

Flame-dry a 10 mL round-bottom flask (RBF) and cool under Argon/Nitrogen.

-

Dissolve VHL Ligand (Phenol) (1.0 equiv) and Linker Alcohol (1.2 equiv) in anhydrous THF (concentration ~0.1 M).

-

Add PPh3 (1.5 equiv) to the solution.[4] Stir until fully dissolved.

-

-

Initiation (The Critical Step):

-

Cool the reaction mixture to 0 °C using an ice bath. Note: Low temperature prevents azodicarboxylate decomposition and side reactions.

-

Add DIAD (1.5 equiv) dropwise over 5–10 minutes. The solution will turn yellow/orange.

-

Observation: If the color fades instantly, the reaction is proceeding fast. If color persists, it indicates stable betaine formation.[2]

-

-

Reaction:

-

Remove the ice bath after 30 minutes and allow to warm to Room Temperature (25 °C) .

-

Stir for 4–16 hours. Monitor by LC-MS (TLC is often insufficient due to TPPO overlap).

-

Checkpoint: If conversion is <50% after 4 hours, add a second portion of reagents (0.5 equiv PPh3 + 0.5 equiv DIAD).[2]

-

-

Workup & TPPO Removal (The "Zinc Fix"):

-

Concentrate the reaction mixture to dryness.

-

Method A (Standard): Resuspend in minimal DCM/Ether (1:1). Filter off the white precipitate (TPPO/Hydrazine).

-

Method B (The Zinc Chloride Trick): If TPPO removal is difficult:

-

-

Purification:

-

Perform Flash Column Chromatography.[2]

-

Gradient: 0–10% MeOH in DCM. (TPPO elutes early in pure DCM; PROTACs often require polarity).

-

Advanced Optimization & Troubleshooting

When the standard protocol fails, use this decision tree to select alternative conditions.

Figure 2: Troubleshooting decision matrix for difficult PROTAC substrates.

Specific Substrate Classes

-

Cereblon Ligands (Thalidomide/Pomalidomide): The imide nitrogen (pKa ~10.5) is a viable nucleophile, but N-alkylation is often preferred using alkyl halides + base (e.g., NaH).[2] However, if the linker has a secondary alcohol that requires inversion, Mitsunobu is mandatory.[2]

-

Solid-Phase Synthesis: For library generation, immobilize the VHL ligand on a resin.[2]

References

-

Mitsunobu, O. (1981).[2] The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products.[8] Synthesis, 1981(1), 1–28.[2] Link

-

Swatek, P. X., et al. (2020).[2] Mechanism of the Mitsunobu Reaction: A Guide to the Current State of Knowledge. Synthesis, 56(12), 1843–1850.[8] Link

-

Batesky, D. C., et al. (2017).[2][9] Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.[9] Journal of Organic Chemistry, 82(19), 9931–9936.[2] Link

-

Testa, A., et al. (2020).[2] 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Reaction with Sigma-Hole Donors. Journal of Organic Chemistry (Context: VHL Ligand Synthesis). Link

-

Neklesa, T. K., et al. (2017).[2] Targeted protein degradation by PROTACs. Pharmacology & Therapeutics, 174, 138-144.[2] Link

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Mitsunobu Reaction [organic-chemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. echemi.com [echemi.com]

- 6. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scientificupdate.com [scientificupdate.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.rochester.edu [chem.rochester.edu]

Application Note: Designing Next-Generation PROTACs with 2,6-Diazaspiroheptane Linkers

Application Note: Designing Next-Generation PROTACs with 2,6-Diazaspiro[1]heptane Linkers

The Evolution of Linkerology in Targeted Protein Degradation

Proteolysis Targeting Chimeras (PROTACs) have revolutionized drug discovery by hijacking the ubiquitin-proteasome system to degrade disease-causing proteins. Historically, PROTAC design relied heavily on flexible polyethylene glycol (PEG) or alkyl chains to connect the target-binding ligand (warhead) to the E3 ligase-recruiting ligand. While flexible linkers allow the PROTAC to sample a vast conformational space to find a productive ternary complex, they suffer from significant drawbacks: high entropic penalties upon binding, high Total Polar Surface Area (TPSA), and poor cell permeability.

Recent advancements in "linkerology" have driven a paradigm shift toward rigid, pre-organized linkers. Among these, the spirocyclic 2,6-diazaspiro[1]heptane motif has emerged as a superior structural element. By locking the molecular conformation, this linker reduces rotational freedom, improves physicochemical properties, and critically, can be strategically positioned to eliminate off-target protein degradation [1].

Mechanistic Causality: Why 2,6-Diazaspiro[1]heptane?

The integration of 2,6-diazaspiro[1]heptane into PROTAC architectures is driven by three distinct mechanistic advantages:

A. Thermodynamic Pre-organization

Flexible linkers incur a massive loss of conformational entropy when constrained within the ternary complex (Protein of Interest [POI] – PROTAC – E3 Ligase). Spirocyclic linkers pre-organize the PROTAC into an active conformation, lowering the entropic barrier to ternary complex formation. This rigidity translates to enhanced degradation potency, provided the exit vectors are correctly aligned.

B. Enhanced Physicochemical Properties and Permeability

PROTACs inherently violate Lipinski’s Rule of Five, making cellular permeability a major bottleneck. The 2,6-diazaspiro[1]heptane linker lacks the repeating oxygen atoms of PEG chains, significantly reducing the molecule's TPSA. Furthermore, the compact 3D geometry of the spirocycle minimizes the hydrodynamic radius, leading to markedly higher intracellular accumulation compared to flexible counterparts [2].

C. Mitigation of Off-Target Zinc-Finger Degradation

A critical flaw of pomalidomide-based PROTACs is their propensity to act as molecular glues, inadvertently degrading essential zinc-finger (ZF) transcription factors (e.g., IKZF1, IKZF3). Recent landmark studies demonstrate that appending the bulky 2,6-diazaspiro[1]heptane linker specifically at the C5 position of the pomalidomide phthalimide ring introduces a steric clash with the ZF degron binding site on Cereblon (CRBN). This precise topological modification rescues off-target ZF degradation to near-zero levels while maintaining robust on-target POI degradation [1].

Quantitative Comparison: Flexible vs. Spirocyclic Linkers

The following table synthesizes quantitative and qualitative data comparing classical flexible linkers against the 2,6-diazaspiro[1]heptane rigid linker, based on recent structural and proteomic profiling studies [1, 2].

| Parameter | Flexible Linker (e.g., PEG3) | Rigid Linker (2,6-diazaspiro[1]heptane) | Mechanistic Impact |

| Rotatable Bonds | 10–15 | 2–4 | Lower entropic penalty favors ternary complex stability. |

| TPSA Contribution | ~30–40 Ų | ~15–20 Ų | Reduced polarity enhances passive membrane diffusion. |

| Intracellular Accumulation | Baseline (1x) | ~3x to 5x increase | Compact 3D geometry improves cellular penetrance. |

| Off-Target ZF Degradation | High (Significant IKZF1/3 loss) | Near-Zero (Undetectable) | C5-spirocycle sterically occludes the ZF binding interface on CRBN. |

| Ternary Complex Half-life | Short to Moderate | Prolonged | Rigid vector locks the optimal protein-protein interaction angle. |

Experimental Workflows and Self-Validating Protocols

To successfully integrate and validate 2,6-diazaspiro[1]heptane linkers in your PROTAC pipeline, we recommend the following self-validating experimental protocols. Each step is designed with built-in controls to ensure causality between the chemical modification and the biological outcome.

Fig 1: Step-by-step experimental workflow for spirocyclic PROTAC optimization and profiling.

Protocol 1: SNAr Synthesis of C5-Diazaspiro[1]heptane Pomalidomide

Causality: Nucleophilic aromatic substitution (SNAr) is utilized because the C5-fluoro-phthalimide precursor is highly activated. The rigid spirocycle acts as the nucleophile, ensuring regioselective installation at the C5 position—the exact vector required to sterically block off-target ZF degradation.

Step-by-Step Methodology:

-

Preparation: Dissolve 4-amino-5-fluoro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Nucleophilic Addition: Add mono-Boc-protected 2,6-diazaspiro[1]heptane (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq) to the solution.

-

Reaction: Stir the mixture at 90°C for 12–16 hours under an inert argon atmosphere.

-

Monitoring: Monitor reaction completion via LC-MS. The rigid spirocycle will displace the C5-fluorine.

-

Deprotection: Purify the intermediate, then treat with 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 2 hours at room temperature to remove the Boc protecting group, exposing the secondary amine for subsequent warhead conjugation.

-

Self-Validation: Perform ¹H-NMR and ¹⁹F-NMR. The disappearance of the fluorine signal confirms successful SNAr displacement at the C5 position.

Protocol 2: In Vitro Ternary Complex Formation Assay (TR-FRET)

Causality: Rigid linkers can sometimes lock the PROTAC in a conformation that prevents the E3 ligase and POI from interacting. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the functional distance between the two proteins, confirming that the spirocyclic linker geometry permits productive proximity.

Step-by-Step Methodology:

-

Reagent Setup: Prepare recombinant POI tagged with GST and CRBN-DDB1 complex tagged with 6xHis.

-

Fluorophore Labeling: Add Terbium (Tb)-coupled anti-His antibody (donor) and AlexaFluor 647-coupled anti-GST antibody (acceptor) in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1 mM DTT).

-

Titration: Dispense the spirocyclic PROTAC in a 12-point dose-response curve (from 10 µM down to 0.05 nM) into a 384-well microplate.

-

Incubation: Add the protein/antibody mixture to the PROTAC wells. Incubate in the dark at room temperature for 2 hours to reach thermodynamic equilibrium.

-

Measurement: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 665 nm / 615 nm). Calculate the FRET ratio.

-

Self-Validation: Include a well with the PROTAC plus a 100-fold excess of free pomalidomide. A loss of FRET signal confirms that the ternary complex formation is specifically driven by CRBN engagement and not non-specific aggregation.

Fig 2: PROTAC-mediated ternary complex formation and targeted protein degradation pathway.

Protocol 3: Cellular Degradation and Off-Target Profiling via Global Proteomics

Causality: Traditional Western blotting only assesses hypothesized targets. Global proteomics via Tandem Mass Tag (TMT) labeling provides an unbiased, proteome-wide view. This is critical to definitively prove that the C5-diazaspiro[1]heptane linker has successfully abolished the off-target degradation of the zinc-finger proteome.

Step-by-Step Methodology:

-

Cell Treatment: Seed target cells (e.g., MOLT4 or Kelly cells) at 1x10⁶ cells/mL. Treat with 100 nM of the spirocyclic PROTAC, a PEG-linked control PROTAC, or DMSO (vehicle) for 12 hours.

-

Lysis & Digestion: Lyse cells in 8M urea buffer. Reduce, alkylate, and digest the proteome into peptides using Trypsin/Lys-C overnight at 37°C.

-

TMT Labeling: Label the resulting peptides with isobaric TMT tags (e.g., TMTpro 16-plex) according to the manufacturer's protocol, allowing multiplexed quantification.

-

Fractionation & LC-MS/MS: Pool the labeled samples, fractionate via basic reverse-phase liquid chromatography (bRP-LC), and analyze on an Orbitrap mass spectrometer.

-

Data Analysis: Process raw data to calculate the log2 fold-change of protein abundance relative to the DMSO control.

-

Self-Validation: The PEG-linked control PROTAC must show a significant depletion (log2FC < -1.5) of IKZF1 and IKZF3. The spirocyclic PROTAC must show depletion of the POI, with IKZF1/3 levels remaining equivalent to the DMSO control (log2FC ~ 0), validating the off-target rescue.

Conclusion

The transition from flexible chains to rigid spirocyclic linkers represents a critical maturation in PROTAC engineering. By utilizing the 2,6-diazaspiro[1]heptane linker, particularly at the C5 position of pomalidomide, drug developers can simultaneously solve three major challenges in targeted protein degradation: entropic penalties during ternary complex formation, poor cellular permeability, and off-target molecular glue effects. Implementing the rigorous, self-validating protocols outlined in this note ensures that these mechanistic benefits are accurately translated into highly selective, potent therapeutic leads.

References

-

Nguyen, T. M., Sreekanth, V., Deb, A., Kokkonda, P., Tiwari, P. K., Donovan, K. A., Shoba, V., Chaudhary, S. K., Mercer, J. A. M., Lai, S., Sadagopan, A., Jan, M., Fischer, E. S., Liu, D. R., Ebert, B. L., & Choudhary, A. (2024). Proteolysis-targeting chimeras with reduced off-targets. Nature Chemistry, 16(2), 218-228.[Link]

-

Osawa, H., Saito, K., & Demizu, Y. (2025). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. RSC Medicinal Chemistry.[Link]

Application Note: Solvent Compatibility & Handling of E3 Ligase Ligand-linker Conjugate 21

The following Application Note and Protocol guide is designed for researchers utilizing E3 Ligase Ligand-linker Conjugate 21 (Catalog No. HY-161190), a specialized Pomalidomide-based building block for PROTAC® development.